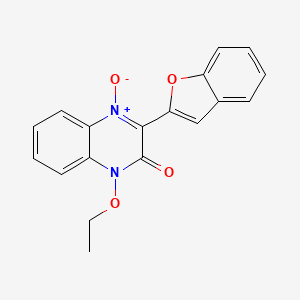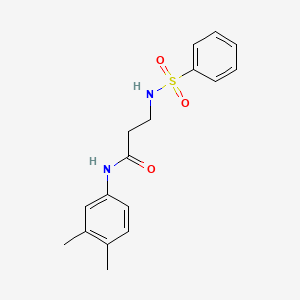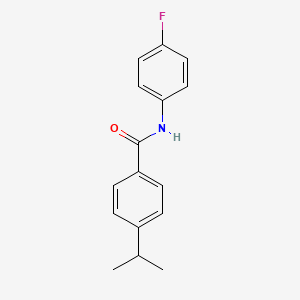![molecular formula C14H11ClN2O2S B5882823 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) and has been shown to have a variety of effects on cellular processes.
作用機序
CPTH inhibits 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and thus regulates gene expression. CPTH has also been shown to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and cyclic AMP-responsive element binding protein (CREB)-binding protein (CBP).
Biochemical and Physiological Effects:
CPTH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, CPTH has been shown to reduce inflammation in animal models of disease. CPTH has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of CPTH is its specificity for 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its ability to inhibit the activity of other enzymes. This makes it a useful tool for studying the role of this compound in cellular processes and for developing potential therapies for diseases. However, one limitation of CPTH is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for research on CPTH. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more potent and selective inhibitors of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further research is needed to fully understand the effects of CPTH on cellular processes and to identify potential therapeutic applications for the compound.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit this compound and regulate gene expression makes it a useful tool for studying cellular processes and for developing potential therapies for diseases. However, further research is needed to fully understand the effects of CPTH and to identify potential therapeutic applications for the compound.
合成法
The synthesis of CPTH involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiourea to form 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The yield of this process is approximately 40%.
科学的研究の応用
CPTH has been shown to have a variety of applications in scientific research. It is a potent inhibitor of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, which is an enzyme that acetylates histones and plays a critical role in regulating gene expression. CPTH has been used to study the role of this compound in cancer, neurodegenerative diseases, and inflammation. Additionally, CPTH has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
特性
IUPAC Name |
2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHWERFNYHOEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)




![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)